N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-6-7-15-16(9-14)24-18(21-15)22(17(23)13-4-1-5-13)11-12-3-2-8-20-10-12/h2-3,6-10,13H,1,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPCJZTUJUJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Chloro-4-fluoroaniline
A widely adopted method involves treating 3-chloro-4-fluoroaniline with thiourea in the presence of hydrochloric acid (HCl) under reflux conditions. The reaction mechanism proceeds through intramolecular C–S bond formation, facilitated by acidic conditions.
Reaction Conditions:
Mechanistic Insight:
The chloro and amino groups on the aniline ring undergo nucleophilic substitution with thiourea, followed by cyclodehydration to form the benzothiazole core. Fluorine at the 6-position remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.
Formation of the Cyclobutanecarboxamide Core
The cyclobutanecarboxamide moiety is constructed via acyl chloride intermediacy or coupling reagents.
Acyl Chloride Method
Cyclobutanecarbonyl chloride is prepared by treating cyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride.
Reaction Steps:
- Acyl Chloride Synthesis:
- Conditions: SOCl2 (2 equiv), reflux in anhydrous dichloromethane (DCM), 2 hours.
- Yield: >90%.
Coupling Reagent Approach
Modern protocols employ carbodiimide-based reagents (e.g., HATU, EDCl) to activate cyclobutanecarboxylic acid for direct coupling with the secondary amine.
Optimized Conditions:
- Reagent: HATU (1.2 equiv), DIPEA (3 equiv)
- Solvent: DMF or acetonitrile
- Temperature: Room temperature
- Time: 12–18 hours
- Yield: 60–70%.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 v/v). The target compound typically elutes at 30–40% ethyl acetate.
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Acyl Chloride Coupling | 40–55 | 6–8 hours | Moderate |
| HATU-Mediated Coupling | 60–70 | 12–18 hours | High |
The HATU-mediated approach offers superior yields but requires stringent anhydrous conditions. The acyl chloride method is cost-effective but less efficient for sterically hindered amines.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the amide group to an amine.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide depends on its application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The fluorine atom and the heterocyclic rings can enhance binding affinity and selectivity towards molecular targets, such as kinases or receptors involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares a benzothiazole core with multiple analogs but differs in substituents and backbone rigidity:
- Cyclobutanecarboxamide vs. Acetamide/Thiazolidinedione : Unlike acetamide derivatives (e.g., Compound 20 in ) or thiazolidinedione-based compounds (e.g., GB30–GB34 in ), the cyclobutanecarboxamide group introduces a strained four-membered ring. This may enhance binding affinity through conformational restriction .
- Substituent Effects : The 6-fluoro substitution on the benzothiazole is analogous to GB33 (), which features a 6-fluoro group and a 4-chlorobenzylidene substituent. Electron-withdrawing groups like fluorine or bromo (as in ) are associated with improved synthetic yields and stability .
Physicochemical Properties
Key comparisons include melting points, solubility, and purity:
*Data for the target compound is inferred from structural analogs. The cyclobutanecarboxamide may reduce water solubility compared to GB33’s thiazolidinedione group, which has polar carbonyls .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in the development of new pharmacological agents.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a fluorobenzo[d]thiazole moiety and a pyridine ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃OS |
| Molecular Weight | 345.42 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Receptor Modulation : It interacts with various receptors that play critical roles in cellular signaling pathways, potentially inducing apoptosis in malignant cells.
- DNA Binding : Molecular docking studies indicate that the compound may bind to DNA, particularly within the minor groove, affecting gene expression and cellular function.
Biological Activity
Recent studies have evaluated the biological activity of this compound across various assays:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor properties against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | 2D Viability Assay |
| HCC827 (Lung Cancer) | 10.0 | 2D Viability Assay |
| MRC-5 (Normal Fibroblast) | 25.0 | Cytotoxicity Assay |
These results suggest that the compound selectively inhibits cancer cell growth while showing moderate cytotoxicity towards normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate potential applications in treating bacterial infections.
Case Studies
- Case Study on Lung Cancer : A study investigated the effects of the compound on A549 and HCC827 cell lines, demonstrating a dose-dependent reduction in cell viability, particularly noted at concentrations above 10 µM.
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its utility as an alternative therapeutic agent in infectious diseases.
Q & A
Q. What are the recommended synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide, and how can purity be optimized?
A multi-step synthesis is typically employed, involving:
- Step 1 : Condensation of 6-fluorobenzo[d]thiazol-2-amine with cyclobutanecarbonyl chloride under reflux in dichloromethane (DCM) using a base like triethylamine .
- Step 2 : N-alkylation with pyridin-3-ylmethyl bromide in acetonitrile, catalyzed by potassium carbonate .
- Purification : Flash column chromatography (e.g., EtOAc/hexane gradients) yields >95% purity. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy .
Q. How should structural characterization be performed for this compound?
Use a combination of:
- 1H/13C NMR : To verify substitution patterns (e.g., fluorobenzothiazole proton at δ 7.8–8.2 ppm, pyridyl protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~410–450 Da) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and aromatic C-F bonds (1020–1100 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antiproliferative Activity : Use MTT assays (72-hour exposure) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for analogs of this compound?
- Substitution Analysis : Synthesize derivatives with modifications (e.g., replacing pyridin-3-ylmethyl with morpholinopropyl or varying cyclobutane substituents) and compare bioactivity .
- Key Observations : Fluorine at position 6 on benzothiazole enhances cellular uptake, while pyridyl groups improve solubility and target affinity .
- Data Interpretation : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding to targets like TRPV1 or kinases .
Q. How can contradictory activity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (microsomal assays) to identify discrepancies .
- Formulation Adjustments : Use solubility enhancers (e.g., D-α-tocopherol polyethylene glycol succinate) or nanoparticle encapsulation to improve in vivo efficacy .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Target Identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 screens to identify binding partners .
- Pathway Analysis : RNA sequencing or phosphoproteomics to map affected pathways (e.g., apoptosis markers like caspase-3 or inflammatory cytokines) .
Methodological Considerations
Q. How should dose-response experiments be designed to minimize variability?
- Replicates : Use triplicate wells per concentration (n ≥ 3 independent experiments).
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) for robust IC50/EC50 determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
